molecular formula C18H17NO2S2 B2555311 N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide CAS No. 2379978-43-3

N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide

Cat. No.: B2555311
CAS No.: 2379978-43-3
M. Wt: 343.46
InChI Key: YTXLHICJKGYNJY-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide is a compound that features a bithiophene core linked to an ethoxybenzamide moiety. This compound is of interest due to its potential applications in various fields, including organic electronics and materials science. The bithiophene unit is known for its excellent electronic properties, making it a valuable component in the design of semiconducting materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide is primarily related to its electronic properties. The bithiophene core can interact with various molecular targets through π-π interactions and other non-covalent interactions. These interactions can influence the electronic properties of the target molecules, leading to changes in their behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide is unique due to its specific combination of a bithiophene core and an ethoxybenzamide moiety. This combination provides a balance of electronic properties and functional versatility, making it suitable for a wide range of applications in both materials science and biology .

Properties

IUPAC Name

2-ethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-2-21-17-6-4-3-5-16(17)18(20)19-10-15-9-14(12-23-15)13-7-8-22-11-13/h3-9,11-12H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXLHICJKGYNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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